molecular formula C14H13NO4 B13867942 Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13867942
M. Wt: 259.26 g/mol
InChI Key: DQUHSMOZNGMOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxyphenyl group, a dihydropyridine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often include refluxing in ethanol or other suitable solvents, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridine and aromatic compounds.

Scientific Research Applications

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission . The compound’s structure allows it to fit into the binding sites of these channels, altering their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its methoxyphenyl group and ester functionality differentiate it from other dihydropyridine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C14H13NO4/c1-18-12-6-4-11(5-7-12)15-9-10(14(17)19-2)3-8-13(15)16/h3-9H,1-2H3

InChI Key

DQUHSMOZNGMOFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)OC

Origin of Product

United States

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